molecular formula C15H13N3OS B12841489 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one

2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one

Cat. No.: B12841489
M. Wt: 283.4 g/mol
InChI Key: VGVDHVBMCRIYKG-UHFFFAOYSA-N
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Description

2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyridine and phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a pyridine aldehyde and aniline. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism by which 2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, potentially modulating pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Pyridine Derivatives: Compounds containing a pyridine ring.

    Phenyl Imines: Compounds with a phenyl imine group.

Uniqueness

2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

2-phenylimino-3-(pyridin-4-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13N3OS/c19-14-11-20-15(17-13-4-2-1-3-5-13)18(14)10-12-6-8-16-9-7-12/h1-9H,10-11H2

InChI Key

VGVDHVBMCRIYKG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=NC=C3

Origin of Product

United States

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